molecular formula C18H16O6 B2548879 3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 725217-41-4

3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2548879
CAS No.: 725217-41-4
M. Wt: 328.32
InChI Key: HGGSEZWHAVSYNG-UHFFFAOYSA-N
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Description

3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an oxoethyl group, and a dimethoxyisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydroxyphenyl intermediate, followed by the introduction of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the dimethoxyisobenzofuran ring system through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenyl)-3-hydroxypropionic acid
  • 3-hydroxypropionic acid
  • Phenylboronic acid derivatives

Uniqueness

3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct set of properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[2-(3-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-22-14-7-6-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-4-3-5-11(19)8-10/h3-8,15,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGSEZWHAVSYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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